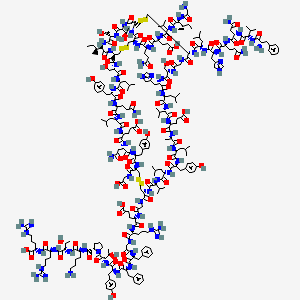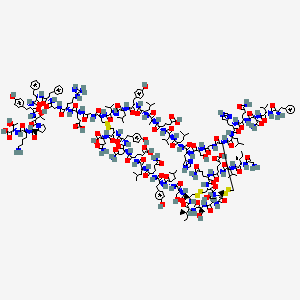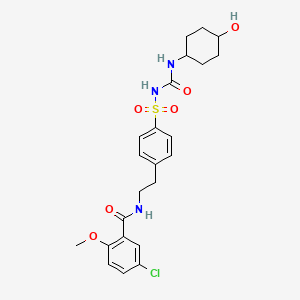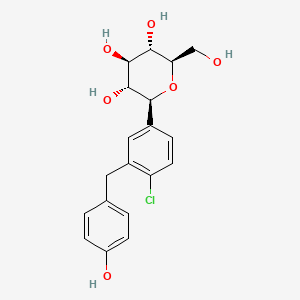
比索洛尔 EP 杂质 G
描述
rac Des(isopropoxyethyl)-2-isopropoxyethoxymethyl Bisoprolol: is a derivative of Bisoprolol, a well-known beta-blocker used primarily for the treatment of hypertension and heart-related conditions. This compound is part of a class of medications that selectively block beta-1 adrenergic receptors, which are predominantly found in the heart. By doing so, it helps to reduce heart rate, cardiac output, and blood pressure.
科学研究应用
rac Des(isopropoxyethyl)-2-isopropoxyethoxymethyl Bisoprolol has several scientific research applications:
Chemistry: Used as a reference compound in the synthesis of related beta-blockers and for studying reaction mechanisms.
Biology: Investigated for its effects on beta-1 adrenergic receptors in various biological systems.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
Target of Action
Bisoprolol EP Impurity G, also known as rac Des(isopropoxyethyl)-2-isopropoxyethoxymethyl Bisoprolol, primarily targets the β1-adrenergic receptors . These receptors are predominantly found in the heart and are responsible for mediating the effects of adrenaline and noradrenaline, which are crucial for the body’s fight-or-flight response .
Mode of Action
Bisoprolol EP Impurity G acts as a competitive, cardioselective β1-adrenergic antagonist . This means it competes with adrenaline and noradrenaline for binding sites on β1-adrenergic receptors, thereby blocking their effects . As a result, it reduces cardiac output, which can help manage conditions like hypertension .
Biochemical Pathways
By blocking β1-adrenergic receptors, Bisoprolol EP Impurity G affects the adenylate cyclase pathway . Normally, the activation of these receptors by adrenaline or noradrenaline stimulates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. cAMP then activates protein kinase A, which phosphorylates various proteins, leading to effects like increased heart rate and contractility . By blocking these receptors, Bisoprolol EP Impurity G prevents these effects, leading to a decrease in heart rate and contractility .
Pharmacokinetics
Bisoprolol is well-absorbed and exhibits balanced renal/hepatic elimination . The elimination half-life of bisoprolol is increased in patients with severe renal dysfunction
Result of Action
The primary result of Bisoprolol EP Impurity G’s action is a reduction in heart rate and contractility, which can help manage conditions like hypertension . By blocking the effects of adrenaline and noradrenaline on the heart, it can reduce the workload of the heart and lower blood pressure .
Action Environment
The action of Bisoprolol EP Impurity G can be influenced by various environmental factors. For instance, its efficacy can be affected by the patient’s renal function, as impaired renal function can increase the drug’s half-life . Additionally, factors like diet, other medications, and genetic variations in β1-adrenergic receptors or drug-metabolizing enzymes could potentially influence the drug’s action, efficacy, and stability .
生化分析
Biochemical Properties
It is known that Bisoprolol, the parent compound, is a beta-blocker and anti-hypertensive agent . It is plausible that Bisoprolol EP Impurity G may interact with similar enzymes, proteins, and other biomolecules as Bisoprolol.
Cellular Effects
It is used in the analytical method development, method validation, and quality control application for Abbreviated New Drug Application (ANDA) or during commercial production of Bisoprolol , suggesting it may have similar cellular effects as Bisoprolol.
Molecular Mechanism
Bisoprolol, the parent compound, is known to selectively block beta 1-adrenoceptor . It is plausible that Bisoprolol EP Impurity G may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
It is used in the analytical method development, method validation, and quality control application for Abbreviated New Drug Application (ANDA) or during commercial production of Bisoprolol , suggesting it may have similar temporal effects as Bisoprolol.
Metabolic Pathways
Bisoprolol, the parent compound, is known to be removed from the body by renal excretion and hepatic metabolism . It is plausible that Bisoprolol EP Impurity G may be involved in similar metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac Des(isopropoxyethyl)-2-isopropoxyethoxymethyl Bisoprolol involves multiple steps. One common method includes the reaction of 4-((2-isopropoxyethoxy)methyl)phenol with isopropylamine in the presence of sodium hydroxide and toluene. The reaction mixture is heated to reflux, and water is removed through azeotropic distillation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions: rac Des(isopropoxyethyl)-2-isopropoxyethoxymethyl Bisoprolol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution where the isopropoxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydroxide, toluene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction could produce alcohols .
相似化合物的比较
Bisoprolol: The parent compound, widely used as a beta-blocker.
Nebivolol: Another beta-1 selective blocker with additional vasodilatory properties.
Atenolol: A beta-1 selective blocker used for similar indications.
Uniqueness: rac Des(isopropoxyethyl)-2-isopropoxyethoxymethyl Bisoprolol is unique due to its specific structural modifications, which may offer different pharmacokinetic and pharmacodynamic properties compared to other beta-blockers. These modifications can influence its selectivity, efficacy, and safety profile .
属性
IUPAC Name |
1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethoxymethyl)phenoxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO5/c1-15(2)20-11-18(21)13-25-19-7-5-17(6-8-19)12-23-14-22-9-10-24-16(3)4/h5-8,15-16,18,20-21H,9-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCBVUSSEGADND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCOCCOC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747537 | |
| Record name | 1-[(Propan-2-yl)amino]-3-{4-[({2-[(propan-2-yl)oxy]ethoxy}methoxy)methyl]phenoxy}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215342-36-1 | |
| Record name | (2RS)-1-(4-(((2-Isopropoxyethoxy)methoxy)methyl)phenoxy)-3-isopropylaminopropan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215342361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(Propan-2-yl)amino]-3-{4-[({2-[(propan-2-yl)oxy]ethoxy}methoxy)methyl]phenoxy}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2RS)-1-[4-[[(2-Isopropoxyethoxy)methoxy]methyl]phenoxy]-3-isopropylaminopropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2RS)-1-(4-(((2-ISOPROPOXYETHOXY)METHOXY)METHYL)PHENOXY)-3-ISOPROPYLAMINOPROPAN-2-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F8394AXU8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


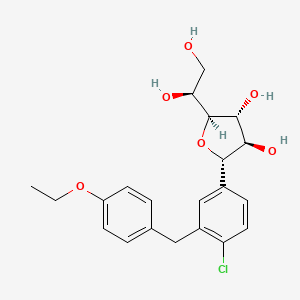
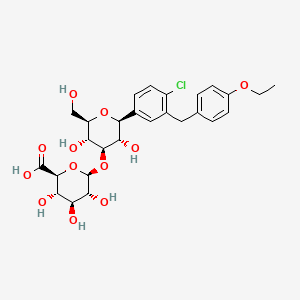
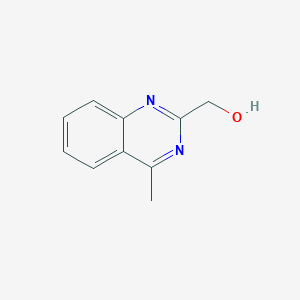
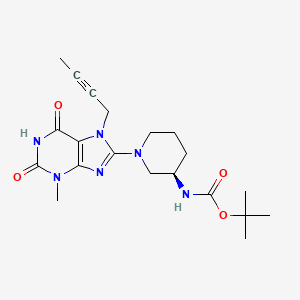
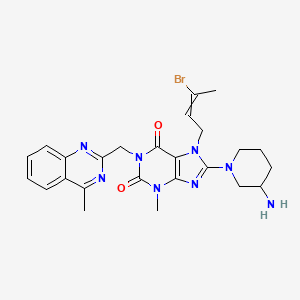

![(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol](/img/structure/B600852.png)
